4-Heptylcyclohexanone
Overview
Description
4-Heptylcyclohexanone is a useful research compound. Its molecular formula is C13H24O and its molecular weight is 196.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Characterization and Detection
4-Heptylcyclohexanone and related compounds have been subject to analytical studies for their identification and quantification in various biological matrices. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines, closely related to this compound, using techniques such as gas chromatography and mass spectrometry. They developed a method for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor (De Paoli et al., 2013).
Chemical Synthesis and Catalysis
Significant research has focused on the synthesis of this compound and similar compounds. For example, Hong (2005) described the synthesis of 4-Propylcyclohexanone, a structurally similar compound, using palladium/carbon catalyst under optimized conditions, achieving high conversion rates and selectivity (Hong, 2005). Additionally, Wu et al. (2022) reported an efficient synthesis method for cis-4-Propylcyclohexanol, an intermediate for liquid crystal displays, using mutant alcohol dehydrogenase, highlighting the industrial applicability of such processes (Wu et al., 2022).
Pharmaceutical and Biological Applications
In pharmaceutical research, compounds like this compound have been explored for their potential medical applications. Blackstone and Bowman (1999) synthesized new 4-amino-4-arylcyclohexanones and found them to possess significant analgesic activity, indicating the medical relevance of such compounds (Blackstone & Bowman, 1999).
Environmental and Industrial Applications
Wang et al. (2011) demonstrated the use of cyclohexanone, a compound structurally similar to this compound, in the selective hydrogenation of phenol in aqueous media, showcasing its role in industrial processes (Wang et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-heptylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHCPRHASHNSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520711 | |
Record name | 4-Heptylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-75-0 | |
Record name | 4-Heptylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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